(R)-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
®-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a bromo-fluorobenzyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and dihalides.
Introduction of the Bromo-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a bromo-fluorobenzyl halide reacts with the piperazine ring.
Addition of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Methylation: The final step involves the methylation of the piperazine ring using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromo and fluoro groups on the benzyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Formation of azides, thiocyanates, and substituted amines.
Oxidation: Formation of carboxylic acids, ketones, and alcohols.
Reduction: Formation of alkanes, alcohols, and amines.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It is used in the development of probes and assays to study enzyme activity and receptor binding.
Medicine
In medicinal chemistry, ®-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of ®-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromo and fluoro groups on the benzyl ring enhance its binding affinity to certain enzymes and receptors. The piperazine ring provides a scaffold that can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl bromide
- 4-Bromo-3-fluorobenzyl alcohol
- 4-Bromo-3-fluorobenzyl bromide
Uniqueness
®-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups. The presence of both bromo and fluoro substituents on the benzyl ring, along with the tert-butyl and methyl groups on the piperazine ring, provides distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a lead compound in drug discovery.
Properties
IUPAC Name |
tert-butyl (2R)-4-[(4-bromo-3-fluorophenyl)methyl]-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrFN2O2/c1-12-10-20(11-13-5-6-14(18)15(19)9-13)7-8-21(12)16(22)23-17(2,3)4/h5-6,9,12H,7-8,10-11H2,1-4H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBONDLKZANSKA-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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